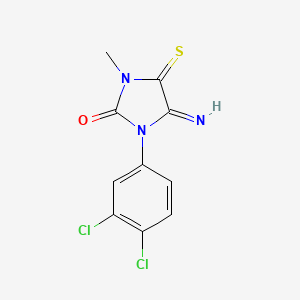

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one

説明

This compound belongs to the imidazolidinone class, characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms. Its structure includes a 3,4-dichlorophenyl group at position 1, a methyl group at position 3, and a thioxo (C=S) group at position 3. The 3,4-dichlorophenyl substituent is notable for its electron-withdrawing effects, which can enhance stability and modulate reactivity compared to non-halogenated analogs.

特性

分子式 |

C10H7Cl2N3OS |

|---|---|

分子量 |

288.15 g/mol |

IUPAC名 |

1-(3,4-dichlorophenyl)-5-imino-3-methyl-4-sulfanylideneimidazolidin-2-one |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-14-9(17)8(13)15(10(14)16)5-2-3-6(11)7(12)4-5/h2-4,13H,1H3 |

InChIキー |

XBTYJRVBCBRXCK-UHFFFAOYSA-N |

正規SMILES |

CN1C(=S)C(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often employ catalytic hydrogenation in the presence of amine or amide salts using catalysts such as palladium or platinum .

化学反応の分析

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Varied Halogenation Patterns

- 1-(2,6-Dichlorophenyl)-4-imino-3-phenyl-5-thioxoimidazolidin-2-one (4a) This compound () shares the imidazolidinone core but differs in substituents: the dichlorophenyl group is at the 2,6-positions instead of 3,4. The steric hindrance from ortho-chlorine atoms may reduce planarity and alter binding interactions compared to the 3,4-dichloro isomer.

- PK1: (5R)-3-(3,4-Dichlorophenyl)-5-(4-hydroxyphenyl)-1,5-dimethyl-2-thioxoimidazolidin-4-one PK1 () retains the 3,4-dichlorophenyl group but incorporates a 4-hydroxyphenyl substituent at position 5. The hydroxyl group enhances hydrophilicity, contrasting with the imino group in the target compound. This structural variation could influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Core Structure Variations: Ureas vs. Imidazolidinones

- Di-Substituted Ureas (BTdCPU, NCPdCPU) highlights 1,3-diarylureas with 3,4-dichlorophenyl groups. Unlike imidazolidinones, these compounds feature a urea linkage (NH–CO–NH) instead of a thioxoimidazolidinone ring. Ureas generally exhibit strong hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to the sulfur-containing imidazolidinone core .

Functional Group Modifications

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one () This derivative replaces the thioxo group with a ketone (C=O) and introduces a fluorinated indole moiety. Fluorine’s electronegativity may improve bioavailability compared to chlorine .

- Ethyl (2-(3-Chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2) describes an imidazole derivative with a benzothiophene group. The sulfur in the thiophene ring differs from the thioxo group in the target compound, affecting aromaticity and electronic interactions. The dimethylamino group enhances solubility via protonation, a feature absent in the target compound .

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4a (), involving dichlorinated isocyanates and cyanothioformanilides. However, the 3,4-dichloro substitution may require stricter temperature control to avoid side reactions compared to 2,6-dichloro analogs .

- Biological Activity: Urea derivatives () show growth inhibition, suggesting the 3,4-dichlorophenyl group is pharmacologically relevant. The imidazolidinone core’s thioxo group may offer unique interactions with sulfur-binding enzymes, distinguishing it from ureas .

- Solubility and Stability: PK1’s hydroxyl group () improves water solubility, whereas the target compound’s imino group may limit this, favoring lipid-rich environments. Methyl groups in both compounds enhance metabolic stability by blocking oxidation sites .

生物活性

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one, with the CAS number 30063-55-9, is a compound that has garnered attention for its potential biological activities. This imidazolidinone derivative is characterized by its unique chemical structure, which includes a dichlorophenyl group and a thioxo functional group. The molecular formula for this compound is C10H7Cl2N3OS, and it has a molecular weight of 288.15 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and imidazole possess potent antibacterial effects against various pathogens. The mechanism of action often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this imidazolidinone can inhibit the proliferation of cancer cells. For example, certain derivatives have been evaluated against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). These studies typically employ assays like MTT to assess cell viability and flow cytometry to analyze cell cycle arrest and apoptosis induction .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.

-

Case Study on Anticancer Properties :

- Another research project focused on the synthesis of new compounds based on the imidazolidinone framework. The results showed that specific modifications enhanced their anticancer activity significantly compared to standard treatments. The study highlighted the importance of structural optimization in developing effective anticancer agents.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H7Cl2N3OS |

| Molecular Weight | 288.15 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Inhibits proliferation in several cancer cell lines |

| Mechanism of Action | DNA gyrase inhibition; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。